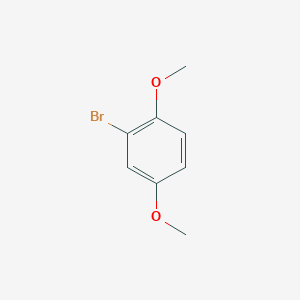

1-Bromo-2,5-dimethoxybenzene

Description

The exact mass of the compound 2-Bromo-1,4-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159052. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCGNRKFLRLWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067070 | |

| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-34-5 | |

| Record name | 1-Bromo-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025245345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25245-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2,5-dimethoxybenzene CAS number

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxybenzene (CAS No. 25245-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound with the CAS number 25245-34-5.[1][2] It serves as a crucial intermediate in various fields of organic synthesis, including the development of pharmaceuticals and materials for energy storage. Its chemical structure, featuring a brominated phenyl ring with two methoxy (B1213986) groups, provides a versatile scaffold for creating more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 25245-34-5 | [1][2] |

| Molecular Formula | C₈H₉BrO₂ | [2] |

| Molecular Weight | 217.06 g/mol | [2] |

| Appearance | Colorless to light yellow transparent liquid | [3] |

| Boiling Point | 130-131 °C at 10 mmHg | [1][3] |

| Density | 1.445 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.57 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water | [1][3] |

| SMILES String | COc1ccc(OC)c(Br)c1 | |

| InChI Key | DWCGNRKFLRLWCJ-UHFFFAOYSA-N |

Synthesis of this compound

The primary synthesis of this compound often involves the methylation of a precursor phenol. A common method is the methylation of 2-Bromo-4-methoxyphenol.[3]

Experimental Protocol: Methylation of 2-Bromo-4-methoxyphenol

This protocol is based on a described synthetic route.[3]

Materials:

-

2-Bromo-4-methoxyphenol

-

Iodomethane (B122720) (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (B3395972) (solvent)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2-Bromo-4-methoxyphenol in acetone in a round-bottom flask.

-

Add potassium carbonate to the solution. This will act as the base.

-

Cool the mixture in an ice bath to control the initial exothermic reaction.

-

Slowly add iodomethane (a 3.1 molar equivalent) to the cooled and stirring mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture overnight to ensure the reaction goes to completion.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, remove the potassium carbonate by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purify the resulting residue using flash column chromatography with a petroleum ether/ethyl acetate (30:1 v/v) eluent.

-

The final product, this compound, is obtained as a colorless oil with a high yield (e.g., 97.9%).[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,5-dimethoxybenzene (CAS No: 25245-34-5). The information is curated for professionals in research and development, offering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₈H₉BrO₂.[1] It is commonly utilized as an intermediate in various organic syntheses.[2][3] At room temperature, it typically appears as a colorless to light yellow, clear liquid or oil.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₈H₉BrO₂ | [1] | |

| Molecular Weight | 217.06 g/mol | [1] | |

| Boiling Point | 130-131 °C | at 10 mmHg | [2] |

| 269.6 °C | at 760 mmHg (Predicted) | [1] | |

| Density | 1.445 g/mL | at 25 °C | [2] |

| 1.412 g/cm³ | [1] | ||

| Refractive Index | 1.57 | at 20 °C | |

| 1.569-1.571 | [2] | ||

| Flash Point | 113 °C | Closed cup | |

| 106.0 °C | [1] | ||

| Solubility | Insoluble | In water | [2] |

| Appearance | Colorless to light yellow clear liquid/oil | [2][3] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Scale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[4][5]

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable high-boiling liquid

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[4]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.[5]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.[6]

-

Equilibrium: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the vapor pressure of the liquid equals the external pressure.

-

Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][6]

-

Recording: Record this temperature as the boiling point. For high accuracy, also record the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a precise volume used for measuring the density of liquids.[7]

Apparatus:

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty pycnometer on the analytical balance (m₁).

-

Filling with Reference: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C). Ensure no air bubbles are present.

-

Equilibration & Weighing: Place the filled pycnometer in the constant temperature water bath to allow it to reach thermal equilibrium. Dry the outside and weigh it (m₂). The mass of the water is (m₂ - m₁). The exact volume of the pycnometer is then (m₂ - m₁)/ρ_water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

-

Equilibration & Weighing: Repeat the thermal equilibration in the water bath at the same temperature. Dry the outside and weigh the pycnometer filled with the sample (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) of this compound is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of the solubility of this compound in a given solvent.

Apparatus:

-

Small test tubes

-

Pipettes or droppers

-

Vortex mixer

Procedure:

-

Solvent Addition: Add approximately 1 mL of the solvent (e.g., water, ethanol, hexane) to a clean, dry test tube.

-

Solute Addition: Add 2-3 drops of this compound to the solvent.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds to ensure thorough interaction between the solute and solvent.

-

Observation: Allow the mixture to stand and observe.

-

Soluble/Miscible: The mixture forms a single, clear, homogeneous phase.

-

Partially Soluble: The mixture is cloudy or contains undissolved droplets, but some dissolution is apparent.

-

Insoluble: Two distinct layers are formed, or the added droplets remain unchanged.[8]

-

-

Confirmation: If insoluble, note whether the this compound (density ~1.445 g/mL) forms the upper or lower layer to confirm its density relative to the solvent.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method, as described in the protocol above.

References

- 1. This compound | 25245-34-5 | FB145551 [biosynth.com]

- 2. This compound | 25245-34-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. amherst.edu [amherst.edu]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,5-dimethoxybenzene from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for producing 1-Bromo-2,5-dimethoxybenzene, a valuable intermediate in organic synthesis, starting from the readily available precursor, hydroquinone (B1673460). The synthesis is a robust two-step process involving an initial etherification followed by an electrophilic aromatic substitution. This document outlines detailed experimental protocols, presents quantitative data in structured tables for clarity, and includes graphical representations of the reaction pathways to facilitate understanding and reproducibility in a laboratory setting.

Overall Synthetic Pathway

The conversion of hydroquinone to this compound is efficiently achieved in two primary steps:

-

Williamson Ether Synthesis: The methylation of both hydroxyl groups of hydroquinone to form the intermediate, 1,4-dimethoxybenzene (B90301) (also known as hydroquinone dimethyl ether).

-

Electrophilic Bromination: The regioselective bromination of 1,4-dimethoxybenzene to yield the final product, this compound.

The complete workflow is illustrated below.

Caption: Overall synthetic workflow from Hydroquinone.

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

The first step involves the methylation of hydroquinone. This is a classic Williamson ether synthesis where a base deprotonates the hydroxyl groups, and the resulting phenoxide ions act as nucleophiles, attacking the methylating agent.[1][2] Common methylating agents include dimethyl sulfate (B86663) and iodomethane.[1][3][4]

Experimental Protocol

This protocol is adapted from established procedures using dimethyl sulfate.[1][2][4]

-

Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and a dropping funnel, add 1 mole of hydroquinone.

-

Base Addition: With stirring, rapidly add 2.5 moles of a 10% aqueous sodium hydroxide (B78521) solution.

-

Methylation: While vigorously stirring and maintaining the internal temperature below 40°C (using a water bath for cooling), add 2 moles of dimethyl sulfate dropwise from the dropping funnel.[1][2]

-

Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.[1][2]

-

Work-up: Cool the reaction mixture. The solid product should precipitate.

-

Isolation: Isolate the solid product by filtration and wash it thoroughly with water.[2]

-

Purification: The crude 1,4-dimethoxybenzene can be purified by recrystallization from ethanol (B145695) or by vacuum distillation (b.p. 109°C at 20 mmHg).[1][2] The expected yield is typically high, often around 95%.[1]

Quantitative Data: Methylation of Hydroquinone

| Parameter | Value | Reference |

| Starting Material | Hydroquinone (1.0 eq) | [1],[2] |

| Reagents | Dimethyl Sulfate (2.0 eq), Sodium Hydroxide (2.5 eq) | [1],[2] |

| Solvent | Water | [1],[2] |

| Temperature | < 40°C during addition, then reflux | [1],[2] |

| Reaction Time | ~1 hour for addition, 30 min for reflux | [1],[2] |

| Typical Yield | ~95% | [1] |

| Product MW | 138.16 g/mol | [5] |

| Product MP | 54-56 °C | [1] |

Reaction Mechanism: Williamson Ether Synthesis

Caption: Mechanism of hydroquinone methylation.

Step 2: Synthesis of this compound

The second step is the electrophilic bromination of the activated aromatic ring of 1,4-dimethoxybenzene. The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. Since the para positions are blocked, bromination occurs at one of the ortho positions, leading to the desired product. Various brominating agents can be employed, including elemental bromine, N-Bromosuccinimide (NBS), or systems like Oxone/NaBr.[6][7]

Experimental Protocol

This protocol describes a common method using elemental bromine in a suitable solvent.

-

Setup: Dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Bromination: While stirring, slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. Maintain the temperature of the reaction mixture between 0-5°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the bromine color can also indicate reaction completion.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water. An off-white to pale yellow solid should precipitate.

-

Neutralization: If necessary, add a small amount of sodium bisulfite solution to quench any unreacted bromine.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or methanol (B129727) to yield white to off-white crystals.

Quantitative Data: Bromination of 1,4-Dimethoxybenzene

| Parameter | Value | Reference |

| Starting Material | 1,4-Dimethoxybenzene (1.0 eq) | [6] |

| Reagents | Bromine (1.0 eq) or NBS | [6],[7] |

| Solvent | Glacial Acetic Acid or THF/H₂O | [6],[7] |

| Temperature | 0-5 °C | - |

| Reaction Time | 1-3 hours | - |

| Typical Yield | 80-90% | - |

| Product MW | 217.06 g/mol | [8],[9] |

| Product BP | 130-131 °C at 10 mmHg | [8] |

| Product Density | ~1.44 g/mL | [8] |

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic bromination.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Buy HYDROQUINONE DIMETHYL ETHER 99% For Synthesis at Best Price, High-Grade Organic Compound [abchemicalindustries.com]

- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 25245-34-5 | FB145551 [biosynth.com]

The Bromination of 1,4-Dimethoxybenzene: A Core Mechanism and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bromination of 1,4-dimethoxybenzene (B90301), a classic example of electrophilic aromatic substitution. The presence of two activating methoxy (B1213986) groups significantly influences the reactivity of the benzene (B151609) ring and directs the regioselectivity of the substitution. This document outlines the core mechanistic principles, provides detailed experimental protocols, and presents quantitative data for this important reaction.

Core Concepts: The Mechanism of Electrophilic Aromatic Bromination

The bromination of 1,4-dimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the attack of an electrophile, a bromine cation or a polarized bromine species, on the electron-rich aromatic ring. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the benzene ring through resonance, thus making it more nucleophilic and reactive towards electrophiles.[1][2] They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[3] In the case of 1,4-dimethoxybenzene, all available positions (2, 3, 5, and 6) are ortho to a methoxy group.

The key steps in the mechanism are:

-

Generation of the Electrophile: A strong electrophile is required to overcome the aromaticity of the benzene ring. This is typically achieved by polarizing the bromine molecule (Br₂) with a Lewis acid catalyst, such as FeBr₃, or by using alternative brominating agents like N-bromosuccinimide (NBS).[4]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 1,4-dimethoxybenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6] The positive charge in this intermediate is delocalized over the ring and is particularly stabilized by the lone pairs of the oxygen atoms in the methoxy groups.

-

Rearomatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[3][4]

Due to the strong activation by the two methoxy groups, 1,4-dimethoxybenzene can undergo both mono- and di-bromination. The introduction of the first bromine atom slightly deactivates the ring, but the remaining methoxy groups are often sufficient to promote a second substitution.

Experimental Protocols

Several methods have been reported for the bromination of 1,4-dimethoxybenzene. The choice of reagents and conditions can influence the selectivity and yield of the mono- or di-brominated product.

Solventless Dibromination using Sodium Bromide and Oxone

This procedure describes a greener approach to the dibromination of 1,4-dimethoxybenzene, avoiding the use of hazardous halogenated solvents and liquid bromine.[7]

Materials:

-

1,4-dimethoxybenzene

-

Sodium bromide (NaBr)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Mortar and pestle

-

95% Ethyl alcohol

Procedure:

-

In a mortar, combine 1,4-dimethoxybenzene (0.56 g, 4.0 mmol), sodium bromide (0.82 g, 8.0 mmol), and Oxone® (2.45 g, 4.0 mmol).[7]

-

Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a white powder, then become tacky, and finally, orange-brown streaks will appear, indicating the formation of bromine. The final mixture will be a waxy solid.[7]

-

Wash the solid by adding water to the mortar and grinding further.[7]

-

Collect the solid product on a fritted funnel.[7]

-

Recrystallize the crude product from 95% ethyl alcohol. Dissolve the solid in a minimal amount of hot ethanol (B145695) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7]

-

Collect the white, needle-like crystals by vacuum filtration and rinse with a small amount of ice-cold ethanol.[7]

Quantitative Data

The following table summarizes quantitative data for the dibromination of 1,4-dimethoxybenzene using the solventless method.

| Reactant | Product | Reagents | Solvent | Reaction Time | Yield | Reference |

| 1,4-Dimethoxybenzene | 2,5-Dibromo-1,4-dimethoxybenzene | NaBr, Oxone® | None | 15 min | 83% | [7] |

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key mechanistic steps and a general experimental workflow for the bromination of 1,4-dimethoxybenzene.

Caption: Mechanism of Electrophilic Bromination.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2,5-dimethoxybenzene

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2,5-dimethoxybenzene (CAS No. 25245-34-5), a key intermediate in organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure appropriate safety measures are implemented. The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation upon contact.[1][2][3]

-

Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Based on the available data, this compound is considered a combustible liquid.

GHS Hazard Statements: H315, H319, H335[4]

GHS Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | BrC₆H₃(OCH₃)₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Solid |

| Boiling Point | 130-131 °C/10 mmHg |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Density | 1.445 g/mL at 25 °C |

| Refractive Index | n20/D 1.57 |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the chemical.

Handling

-

Avoid all personal contact, including inhalation.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[5]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[1]

-

Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.[5]

Storage

-

Keep containers securely sealed in a cool, dry, and well-ventilated area.[1][5][6]

-

Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |

| Hand Protection | Wear appropriate protective gloves.[1][6] |

| Skin and Body Protection | Wear protective clothing to prevent skin exposure. An apron may be appropriate.[1][5][6] |

| Respiratory Protection | Use a dust mask (type N95 or equivalent) if ventilation is inadequate or for handling larger quantities.[5] |

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1][5][6]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][5][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6][9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[5][6][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and contact with skin, eyes, or clothing.[5][6]

-

Environmental Precautions: Should not be released into the environment. Prevent spillage from entering drains, sewers, or water courses.[1][5][6]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[1][6]

Experimental Protocols and Workflows

Workflow for Handling a Chemical Spill

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 25245-34-5 | FB145551 [biosynth.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-2,5-dimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2,5-dimethoxybenzene in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative solubility analysis, a general theoretical framework for solubility, and robust experimental protocols for determining solubility in a laboratory setting. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is a halogenated aromatic ether. Its chemical structure, featuring a benzene (B151609) ring substituted with a bromine atom and two methoxy (B1213986) groups, dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is critical for a variety of applications, including organic synthesis, reaction kinetics, purification processes such as crystallization, and formulation development in the pharmaceutical industry.

Chemical Structure:

Solubility Profile of this compound

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1][2][3] |

| Molecular Weight | 217.06 g/mol | [1][2][3] |

| Boiling Point | 130-131 °C at 10 mmHg | [1][2] |

| Density | 1.445 g/mL at 25 °C | [1][2] |

| Flash Point | 113 °C (closed cup) | [1][2] |

| Water Solubility | Insoluble | [4] |

Qualitative Solubility in Organic Solvents:

Based on the polar nature of the methoxy groups and the overall molecular structure, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Ethanol | Soluble | A similar isomer, 1-bromo-3,5-dimethoxybenzene, is reported to be soluble in ethanol.[5] |

| Methanol | Soluble | 1-bromo-3,5-dimethoxybenzene is reported to be soluble in methanol.[6] |

| Acetone (B3395972) | Soluble | 1-bromo-3,5-dimethoxybenzene is reported to be soluble in acetone.[5] The polar aprotic nature of acetone should facilitate dissolution. |

| Toluene (B28343) | Moderately Soluble to Soluble | The aromatic nature of toluene can interact with the benzene ring of the solute. |

| Hexane (B92381) | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar methoxy groups. |

| Ethyl Acetate (B1210297) | Soluble | The ester group in ethyl acetate provides sufficient polarity to dissolve this compound. A synthesis procedure for the target compound mentions using a mixture of petroleum ether and ethyl acetate for column chromatography, suggesting solubility in ethyl acetate.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Determine the mass of the filtered solution.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or other desired units using the determined concentration and the volume of the solvent.

-

Below is a DOT script visualizing the experimental workflow for determining solubility.

Logical Framework for Solubility Prediction

The solubility of an organic compound is governed by its intermolecular interactions with the solvent. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

Conclusion

This technical guide has provided a thorough examination of the solubility of this compound in organic solvents. While quantitative data is sparse, a qualitative understanding based on chemical principles and data from analogous compounds suggests good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility data in their own laboratories. The visualizations included serve to clarify the experimental workflow and the theoretical underpinnings of solubility. This guide serves as a valuable resource for scientists and developers working with this compound.

References

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxybenzene

This guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,5-dimethoxybenzene, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

This compound is a substituted aromatic compound. Its fundamental properties are summarized below for easy reference.

| Property | Value |

| Chemical Formula | C8H9BrO2[1] |

| Molecular Weight | 217.06 g/mol [1][2][3] |

| Linear Formula | BrC6H3(OCH3)2[2] |

| CAS Number | 25245-34-5[1][2][3] |

| EC Number | 246-756-7[2] |

| MDL Number | MFCD00008355[1][2] |

Physicochemical Properties

| Property | Value |

| Boiling Point | 130-131 °C at 10 mmHg[2] |

| Density | 1.445 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.57[2] |

| Flash Point | 113 °C (closed cup) |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions involving this compound are not available in the provided search results. However, it is noted that this compound can be used as a methylating agent in Friedel-Crafts acylation reactions[1]. The synthesis of specific target molecules using this reagent would follow standard organic chemistry methodologies, tailored to the desired product.

Chemical Identity and Properties Relationship

The following diagram illustrates the logical relationship between the compound's name, its structural representation (via SMILES), and its key identifiers and properties.

Caption: Logical relationship of this compound's identifiers.

References

An In-depth Technical Guide to the Core Reactions of 1-Bromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,5-dimethoxybenzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methoxy (B1213986) group and para to another, allows for a diverse range of chemical transformations. The electron-donating nature of the methoxy groups influences the reactivity of the aryl bromide, making it an excellent substrate for various cross-coupling and organometallic reactions. This guide provides a comprehensive overview of the key reactions involving this compound, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for several of these key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 1 | 98[1] |

| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 1 | 98[1] |

| 3 | 2-Bromo-3,5-dimethoxytoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 4 | 2-Bromo-3,5-dimethoxytoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |

Note: Data for closely related analogs are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a highly valuable tool for the synthesis of substituted olefins.

Quantitative Data for Heck Reaction of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2-((methoxymethoxy)methyl)benzene | Styrene | Pd(OAc)₂ (1-2) | Phosphine (B1218219) or NHC (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | - | High (qualitative)[2] |

| 2 | 1-Bromo-2-((methoxymethoxy)methyl)benzene | Acrylate ester | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene | 100-110 | - | High (qualitative)[2] |

| 3 | Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 |

| 4 | 1,4-Diiodo-2,5-dimethoxybenzene | Styrene | Pd(OAc)₂ (5) | dppp (0.04) | K₂CO₃ (3.5) | DMA | 140 | 24 | 28-85[3] |

Note: Data for closely related analogs are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene.

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene, 1.2-1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., PPh₃, 2-4 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and the phosphine ligand.

-

Add the anhydrous solvent to dissolve the catalyst and ligand.

-

Add this compound, the alkene, and the base.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove the base and any precipitated palladium.

-

Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Visualizations

Caption: Catalytic cycle of the Heck reaction.

Caption: Experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (0.5) | NHC | tBuOK | Toluene | 85 | - | High (qualitative)[5] |

| 2 | 2-bromo-6-methyl pyridine | trans-1,2-diaminocyclohexane | - | - | - | Toluene | 80 | 4 | 60[6] |

| 3 | 1-bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High (qualitative)[7] |

| 4 | 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous ammonia (B1221849) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (qualitative)[8] |

Note: Data for analogous aryl bromides are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., Morpholine, 1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precursor, the ligand, and the base.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the amine followed by the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper(I) co-catalyst, to form a C-C bond between the sp² carbon of the halide and the sp carbon of the alkyne.[9]

Quantitative Data for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂ (5 ppm) | - | K₂CO₃ | EtOH | 90 | 83[10] |

| 2 | 1-bromo-2-ethynylbenzene | Iodobenzene | Pd on alumina (B75360) (5) | Cu₂O on alumina (0.1) | - | - | - | 50[11] |

| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | P2 (2.5) | - | TMP | DMSO | rt | 75[12] |

| 4 | Aryl Halide | Terminal Alkyne | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 62-91[13] |

Note: Data for analogous aryl halides are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the terminal alkyne and the base to the reaction mixture.

-

Finally, add this compound.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: Catalytic cycle of the Sonogashira coupling.

Caption: Experimental workflow for the Sonogashira coupling.

Organometallic Reactions

Organometallic reagents derived from this compound are valuable intermediates for the formation of new carbon-carbon bonds through reactions with various electrophiles.

Lithiation and Grignard Reactions

Treatment of this compound with strong bases like n-butyllithium (n-BuLi) leads to lithium-halogen exchange, forming the corresponding aryllithium species. Alternatively, reaction with magnesium metal yields the Grignard reagent. These organometallic intermediates are potent nucleophiles.

Quantitative Data for Lithiation and Grignard Reactions

| Entry | Aryl Bromide | Reagent | Electrophile | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | 1-Bromo-2-((methoxymethoxy)methyl)benzene | n-BuLi | DMF | THF | -78 | 1h | High (qualitative)[14] |

| 2 | 1-bromo-2-methoxybenzene | Mg, then CO₂ | CO₂ | Ether | - | - | - |

| 3 | N-phenyl-5-propylthiophene-2-carboxamide | n-BuLi | DMF | THF | -78 to rt | 18h | 77[15] |

| 4 | 1-bromo-2-methoxybenzene | Mg, then benzaldehyde | Benzaldehyde | Ether/Toluene | rt | - | 95[7][16] |

Note: Data for analogous compounds are presented due to a lack of specific literature data for this compound in these reactions.

Experimental Protocol: Lithiation and Quenching with an Electrophile

This protocol describes the formation of an aryllithium reagent followed by reaction with an electrophile like DMF to yield an aldehyde.

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

-

Add this compound and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., DMF) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General pathways for lithiation and Grignard reactions.

Caption: Experimental workflow for a lithiation reaction.

Copper-Catalyzed Reactions

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol to form the corresponding aryl ether, amine, or thioether. It is a classic method for forming C-O, C-N, and C-S bonds.[17]

Quantitative Data for Ullmann Condensation of Aryl Halides

| Entry | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Bromonaphthalene | p-cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 100 | 60.2 |

| 2 | Aryl Bromide/Chloride | Phenol | CuO-NPs (3 mol%) | KOH | DMAc | rt | High (qualitative) |

| 3 | Aryl Iodide | Phenol | CuFe₂O₄ | Cs₂CO₃ | DMF | 130 | Moderate to good |

| 4 | (Hetero)aryl Bromides | Anilines | CuI/6-hydroxy picolinohydrazide | - | - | rt | Excellent (qualitative) |

Note: Data for analogous aryl halides are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the Ullmann condensation of an aryl bromide with a phenol.

Materials:

-

This compound (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper catalyst (e.g., CuI, 10 mol%)

-

Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the copper catalyst, ligand, base, phenol, and this compound.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with aqueous ammonia and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Caption: A proposed catalytic cycle for the Ullmann condensation.

Caption: Experimental workflow for the Ullmann condensation.

Disclaimer

The experimental protocols and quantitative data provided in this guide are intended for informational purposes for trained professionals in a laboratory setting. Many of the specific quantitative data points are for structurally similar analogs to this compound due to a lack of directly reported data for the target molecule in all reaction types. Researchers should exercise caution and may need to optimize these conditions for their specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. 1,4-Dibromo-2,5-dimethoxybenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Solved Hi, I was doing a grignard reaction by preparing | Chegg.com [chegg.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. 1-溴-2,5-二甲氧基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Ullmann Reaction [organic-chemistry.org]

Navigating the Synthesis of Serotonergic Ligands: A Technical Guide to 1-Bromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in 1-Bromo-2,5-dimethoxybenzene. This versatile chemical intermediate is a critical starting material for the synthesis of a wide range of psychoactive compounds, most notably the 2C-x and DOx families of substituted phenethylamines, which are potent agonists of the serotonin (B10506) 5-HT2A receptor. This guide provides an overview of commercial suppliers, key chemical data, detailed experimental protocols for the synthesis of downstream targets, and an exploration of the primary signaling pathway associated with its derivatives.

Commercial Availability and Specifications

This compound is readily available from a variety of chemical suppliers. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Purity/Grade | Catalog Number |

| Sigma-Aldrich | 98% | 252743 |

| Biosynth | FB145551 | |

| TCI Chemicals | >97.0% (GC) | B1979 |

| Oakwood Chemical | 98% | 003694 |

| Simson Pharma Limited | High Quality |

Table 1: Prominent Commercial Suppliers of this compound.

Below is a summary of the typical physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | |

| Molecular Weight | 217.06 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 130-131 °C at 10 mmHg | |

| Density | 1.445 g/mL at 25 °C | |

| Refractive Index | n20/D 1.57 | |

| CAS Number | 25245-34-5 |

Table 2: Physicochemical Properties of this compound.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 3: GHS Hazard Statements for this compound.

Key Applications in Drug Discovery

This compound is a crucial precursor for the synthesis of several important classes of serotonergic compounds, which are valuable tools in neuroscience research and drug discovery. Its primary application lies in the synthesis of 2,5-dimethoxyphenethylamines, many of which are potent and selective agonists for the serotonin 5-HT2A receptor.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of two prominent psychoactive compounds derived from this compound: 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) and 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB). These protocols are provided for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory, in compliance with all applicable laws and regulations.

Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)

The synthesis of 2C-B from this compound typically involves a two-step process: formylation to introduce an aldehyde group, followed by a Henry reaction with nitromethane (B149229) and subsequent reduction.

Figure 1: Synthetic workflow for 2C-B.

Step 1: Vilsmeier-Haack Formylation to yield 4-Bromo-2,5-dimethoxybenzaldehyde

-

In a fume hood, to a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Step 2: Henry Reaction to yield 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene

-

To a solution of 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in nitromethane (excess, acting as both reactant and solvent), add ammonium acetate (B1210297) (0.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.

-

Collect the solid by filtration and wash with cold ethanol (B145695) to yield the nitrostyrene (B7858105) derivative.

Step 3: Reduction to yield 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)

-

Caution: This step involves highly reactive reducing agents and should be performed with extreme care under an inert atmosphere (e.g., argon or nitrogen).

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with a nonpolar organic solvent (e.g., diethyl ether or toluene) to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12.

-

Extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2C-B freebase.

-

The hydrochloride salt can be prepared by dissolving the freebase in a suitable solvent (e.g., isopropanol) and adding a solution of hydrochloric acid in the same solvent.

Synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB)

The synthesis of DOB follows a similar pathway to 2C-B, but utilizes nitroethane instead of nitromethane in the Henry reaction.

Figure 2: Synthetic workflow for DOB.

Step 1: Henry Reaction with Nitroethane

-

Follow the procedure for the Henry reaction of 2C-B, substituting nitroethane for nitromethane.

-

The resulting product will be 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene.

Step 2: Reduction to DOB

-

Follow the reduction procedure for 2C-B, using 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene as the starting material.

-

The final product will be 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB).

Core Signaling Pathway: 5-HT2A Receptor Activation

Derivatives of this compound, such as 2C-B and DOB, are potent agonists of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[2][3] Activation of the 5-HT2A receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the psychoactive effects of these compounds.

Figure 3: 5-HT2A Receptor Signaling Pathway.

The activation of the 5-HT2A receptor by an agonist like DOB or 2C-B leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gαq subunit then dissociates and activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG work in concert to activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to changes in neuronal activity and gene expression.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2,5-dimethoxybenzene. The protocols and data presented are based on established methodologies for this and structurally similar aryl bromides, serving as a robust starting point for reaction optimization and scale-up in research and drug development settings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl scaffolds found in many drug candidates. The substrate, this compound, is an electron-rich aryl bromide, and its successful coupling requires careful optimization of the catalytic system to achieve high yields and minimize side reactions. The two electron-donating methoxy (B1213986) groups increase the electron density on the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging.

Data Presentation: Representative Conditions for Suzuki Coupling

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of this compound and related dimethoxy-substituted bromoarenes with various arylboronic acids. These examples highlight the impact of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Suzuki Coupling of this compound

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ (2.0 eq) | Toluene/Ethanol/H₂O | 80-90 | 2-12 | Not explicitly stated, but presented as a viable protocol[1] |

| 2 | Arylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2.0 eq) | Dioxane | 100 | 12-24 | >85 (Expected for similar systems)[2] |

Table 2: High-Yielding Conditions for Isomeric and Related Substrates

| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ (2.0 eq) | Methanol | 80 | 1 | 98 | [3] |

| 2 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (3.0 eq) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 92 | [4] |

| 3 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ (3.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [4] |

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for specific substrates.

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if using a pre-catalyst, e.g., PPh₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)

Detailed Protocol:

1. Reaction Setup:

-

To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[1]

-

If using a solid palladium pre-catalyst and ligand, add them to the flask at this stage. For example, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq).[1]

2. Inert Atmosphere:

-

Seal the flask with a septum or glass stopper and connect it to a nitrogen or argon line.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2] Oxygen can deactivate the palladium catalyst.

3. Solvent Addition:

-

Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common solvent system is a mixture of toluene, ethanol, and water.[1] Alternatively, a 4:1 mixture of 1,4-dioxane and water can be used.[4]

4. Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[1][2]

5. Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

6. Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Diagrams

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. This document provides detailed application notes and protocols for the preparation of 2,5-dimethoxyphenylmagnesium bromide from 1-bromo-2,5-dimethoxybenzene and its subsequent reactions. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring influences the reactivity of the Grignard reagent. These protocols are designed to provide reproducible methods for the synthesis of various derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Data Presentation

The following table summarizes typical yields for the formation of 2,5-dimethoxyphenylmagnesium bromide and its subsequent reaction with common electrophiles. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

| Starting Material | Electrophile | Product | Solvent | Reaction Time (Grignard formation) | Reaction Temperature | Typical Yield | Reference |

| This compound | Carbon Dioxide (CO₂) | 2,5-Dimethoxybenzoic acid | THF or Diethyl Ether | 1-2 hours | Reflux | 75-95% | [1] |

| This compound | N,N-Dimethylformamide (DMF) | 2,5-Dimethoxybenzaldehyde | THF | 1-2 hours | Reflux, then rt | 50-80% (crude) | [2] |

| This compound | Acetone | 2-(2,5-dimethoxyphenyl)propan-2-ol | THF or Diethyl Ether | 1-2 hours | Reflux, then rt | 60-85% (illustrative) | General Grignard reaction knowledge |

| This compound | Ethyl acetate | 1-(2,5-dimethoxyphenyl)ethan-1-one | THF or Diethyl Ether | 1-2 hours | Reflux, then rt | 50-70% (illustrative) | General Grignard reaction knowledge |

Experimental Protocols

Protocol 1: Preparation of 2,5-Dimethoxyphenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Iodine crystal (initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-